2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring and a benzimidazole ring, which are connected through an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid and a halogenated benzimidazole.
Formation of the Ethylamine Linker: The ethylamine linker can be introduced by reacting the benzimidazole-pyridine intermediate with ethylenediamine under basic conditions.
Formation of the Trihydrochloride Salt: The final compound can be converted to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation: N-oxides of the pyridine or benzimidazole rings.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can result in the inhibition or activation of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine: This compound has a similar structure but differs in the position of the amine group on the benzimidazole ring.
2-Pyridylethylamine: This compound has a similar ethylamine linker but lacks the benzimidazole ring.
Uniqueness
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is unique due to the presence of both the pyridine and benzimidazole rings, which confer specific chemical and biological properties. The combination of these rings with the ethylamine linker allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17Cl3N4 |
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Molecular Weight |
347.7 g/mol |
IUPAC Name |
2-(4-pyridin-4-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H14N4.3ClH/c15-7-4-13-17-12-3-1-2-11(14(12)18-13)10-5-8-16-9-6-10;;;/h1-3,5-6,8-9H,4,7,15H2,(H,17,18);3*1H |
InChI Key |
JGAQMWFGLCCQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CCN)C3=CC=NC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
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